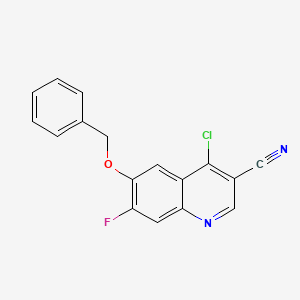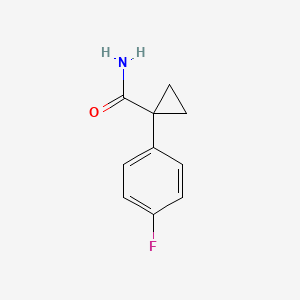
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro group, and a fluoro group attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boron Reagents: Essential for the transmetalation step in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxy-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group.
4-Chloro-7-fluoroquinoline: Lacks both the benzyloxy and carbonitrile groups.
6-Benzyloxy-4-chloroquinoline: Lacks the fluoro and carbonitrile groups.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-(phenylmethoxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H10ClFN2O |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
4-chloro-7-fluoro-6-phenylmethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-17-12(8-20)9-21-15-7-14(19)16(6-13(15)17)22-10-11-4-2-1-3-5-11/h1-7,9H,10H2 |
InChI Key |
QNWHOCFQMBGSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8783582.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-amine](/img/structure/B8783599.png)

![2-[(Trifluoroacetyl)amino]benzamide](/img/structure/B8783644.png)
![3-Cbz-6,6-dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B8783647.png)



